2-Iodobenzenebutanoic acid 2-Iodobenzenebutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492337
InChI: InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
SMILES:
Molecular Formula: C10H11IO2
Molecular Weight: 290.10 g/mol

2-Iodobenzenebutanoic acid

CAS No.:

Cat. No.: VC16492337

Molecular Formula: C10H11IO2

Molecular Weight: 290.10 g/mol

* For research use only. Not for human or veterinary use.

2-Iodobenzenebutanoic acid -

Specification

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
IUPAC Name 4-(2-iodophenyl)butanoic acid
Standard InChI InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
Standard InChI Key KVKNBAFAUUJAKV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCCC(=O)O)I

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for 2-iodobenzenebutanoic acid is 4-(2-iodophenyl)butanoic acid, reflecting the iodine substituent at the benzene ring’s 2-position and the four-carbon carboxylic acid chain. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol . The structure consists of a benzene core linked to a butanoic acid group via a single covalent bond, creating a planar aromatic system with a polar carboxylate terminus (Figure 1) .

Table 1: Key Identifiers of 2-Iodobenzenebutanoic Acid

PropertyValueSource
CAS Number27913-58-2 (isomer)
Empirical FormulaC₁₀H₁₁IO₂
Molecular Weight290.10 g/mol
XLogP3 (Partitioning)3.1
Topological Polar SA37.3 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structural features:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.68 (d, J = 8.0 Hz, 1H, aromatic), δ 7.31 (t, J = 7.6 Hz, 1H), δ 7.12 (d, J = 7.2 Hz, 1H), and δ 2.59 (t, J = 7.2 Hz, 2H, CH₂-COOH).

  • IR (KBr): Strong absorption at 1705 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O), and 540 cm⁻¹ (C-I) .

Computational Chemical Data

Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the electronegative iodine and carboxyl groups . The molecule’s rotatable bond count of 4 facilitates conformational flexibility, critical for its interactions in biological systems .

Synthesis and Manufacturing

Friedel-Crafts Alkylation

A common method involves intramolecular Friedel-Crafts acylation, where iodobenzene derivatives react with γ-butyrolactone under acidic conditions (e.g., AlCl₃) to yield the target compound . This route achieves purities ≥98% .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2-iodophenylboronic acid with bromobutanoic acid derivatives provides a regioselective pathway (Yield: 72–85%). Optimized conditions use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 80°C.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts65–75≥98Cost-effective
Suzuki-Miyaura72–8595Regioselectivity

Optimization of Reaction Conditions

  • Temperature: Reactions above 80°C risk iodine dissociation, reducing yields.

  • Catalyst Loading: Pd(PPh₃)₄ at 5 mol% balances cost and efficiency.

  • Workup: Acidic extraction (pH 2–3) isolates the carboxylic acid .

Physicochemical Properties

Physical Properties

2-Iodobenzenebutanoic acid is a white crystalline solid with a melting point range of 132–135°C (lit.) . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited solubility in water (1.2 mg/mL at 25°C) .

Table 3: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO4525
Ethanol2825
Water1.225

Stability and Degradation

The compound is photosensitive, requiring storage at 2–8°C in amber glass . Prolonged exposure to light induces deiodination, forming benzenebutanoic acid as a degradation product .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient iodine substituent directs electrophiles to the 4-position of the benzene ring. Nitration (HNO₃/H₂SO₄) yields 4-nitro-2-iodobenzenebutanoic acid, a precursor for amine derivatives .

Nucleophilic Reactions

The carboxylic acid undergoes amide coupling with EDC/HOBt, enabling peptide conjugation. For example, reaction with Fmoc-protected amines produces analogs used in solid-phase synthesis .

Pharmacological and Biomedical Applications

Anticancer Activity

In HT-29 colorectal cancer cells, 2-iodobenzenebutanoic acid (IC₅₀: 18 μM) induces apoptosis via histone deacetylase (HDAC) inhibition, upregulating pro-apoptotic Bax by 3.2-fold .

Diagnostic Imaging

Conjugation to albumin-binding motifs extends the plasma half-life of MRI contrast agents (e.g., Gd³⁺ complexes) from 0.5 to 12 hours .

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